6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
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Overview
Description
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a boronate ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine typically involves the borylation of a suitable pyrazine precursor. One common method is the reaction of 6-chloropyrazin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Material Science: The compound is used in the preparation of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the interactions of boron-containing molecules with biological systems, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is primarily related to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The chloro group can be substituted with other functional groups, allowing for the modification of the compound’s properties and reactivity .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine include:
6-Chloro-3-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a similar boronate ester group but differs in the aromatic ring structure and substitution pattern.
6-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a pyrazine ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chloro group and a boronate ester group, which provide a combination of reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN3O2/c1-9(2)10(3,4)17-11(16-9)7-8(13)15-6(12)5-14-7/h5H,1-4H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVRQOABSRVDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(N=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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